molecular formula C8H13N3O B1490974 3-(3-ethyl-1H-pyrazol-4-yl)propanamide CAS No. 2098131-26-9

3-(3-ethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B1490974
CAS No.: 2098131-26-9
M. Wt: 167.21 g/mol
InChI Key: XRULYNSDDOFIQK-UHFFFAOYSA-N
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Description

3-(3-ethyl-1H-pyrazol-4-yl)propanamide is a pyrazole derivative featuring a propanamide side chain at the 4-position of the pyrazole ring and an ethyl substituent at the 3-position. The compound’s molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol. The propanamide group enhances hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name

3-(5-ethyl-1H-pyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-7-6(5-10-11-7)3-4-8(9)12/h5H,2-4H2,1H3,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRULYNSDDOFIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 3-ethyl-1H-pyrazole with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through nucleophilic substitution. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(3-ethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-(3-ethyl-1H-pyrazol-4-yl)propanamide and related pyrazole derivatives:

Compound Name Molecular Formula Pyrazole Substituents Functional Groups Key Structural Features Reference
3-(3-ethyl-1H-pyrazol-4-yl)propanamide C₉H₁₅N₃O 3-ethyl Propanamide Simple pyrazole-amide linkage N/A
Golidocitinib C₂₅H₃₁N₉O₂ 3-methoxy, 1-methyl Propanamide, indole, pyrimidine, piperazine Complex heterocyclic system
Compound 11a (Molecules 2012) Not provided 5-amino-3-hydroxy Cyano, pyran Fused pyran-pyrazole system
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 3-methyl Cyclopropylamine Pyrazole-amine with pyridine

Key Observations :

  • Functional Groups : The propanamide group in the target compound and golidocitinib enables hydrogen bonding, critical for biological interactions. In contrast, compounds like 11a () and the pyridine-amine derivative () lack amide functionality, altering solubility and reactivity .
  • Complexity : Golidocitinib’s indole and pyrimidine moieties suggest a role in kinase inhibition, while the simpler structure of the target compound may prioritize metabolic stability or synthetic accessibility.

Key Observations :

  • The target compound’s synthesis may resemble methods in , where pyrazole derivatives are formed via condensation with nitriles or esters .
  • Golidocitinib likely requires advanced multi-step synthesis to assemble its complex heterocyclic system, contrasting with the target’s simpler route .
  • Copper-catalyzed coupling in highlights divergent strategies for introducing amine groups vs. amides .

Key Observations :

  • The target compound’s smaller size and amide group may improve solubility compared to golidocitinib’s bulky structure .
  • Amines (e.g., ) are more basic and reactive than amides, influencing pharmacokinetics .

Biological Activity

3-(3-ethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the pyrazole moiety, suggest various pharmacological applications, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a propanamide backbone with a 3-ethyl-1H-pyrazole substituent. This structure is significant as it influences the compound's interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research has indicated that 3-(3-ethyl-1H-pyrazol-4-yl)propanamide exhibits diverse biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. It operates through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antifungal Properties :
    • Preliminary studies suggest that this compound may also possess antifungal activity, although detailed investigations are still required.
  • Potential as an Anti-Tuberculosis Agent :
    • Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing activity against this pathogen .

Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various pyrazole derivatives, including 3-(3-ethyl-1H-pyrazol-4-yl)propanamide. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
3-(3-ethyl-1H-pyrazol-4-yl)propanamideS. aureus8
3-(3-ethyl-1H-pyrazol-4-yl)propanamideE. coli16

This data indicates that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanisms of action and potential modifications to enhance efficacy.

Anti-Tuberculosis Activity

In a related investigation, SAR studies on pyrazole derivatives indicated that certain modifications could significantly enhance anti-tuberculosis activity. For instance, compounds with specific substituents at the C4 position of the pyrazole ring showed improved MIC values against M. tuberculosis:

CompoundC4 SubstituentMIC (µM)
1Methylsulfonyl<0.5
2Ethyl5
3Propanamide>50

These findings suggest that while 3-(3-ethyl-1H-pyrazol-4-yl)propanamide shows potential, further structural modifications could lead to more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-ethyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-ethyl-1H-pyrazol-4-yl)propanamide

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